molecular formula C21H24N2O B13082921 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol

4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol

Cat. No.: B13082921
M. Wt: 320.4 g/mol
InChI Key: LOAWCZVVIQTVPY-UHFFFAOYSA-N
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Description

4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes both aniline and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylphenol followed by reduction to obtain the amino derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.

Major Products

The major products formed from these reactions include various substituted aniline and phenol derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-hydroxytoluene
  • 4-Amino-m-cresol
  • 4-Hydroxy-2-methylaniline

Comparison

Compared to these similar compounds, 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol exhibits unique reactivity due to the presence of both aniline and phenol groups. This dual functionality allows for a broader range of chemical reactions and applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline;2-methylphenol

InChI

InChI=1S/C14H16N2.C7H8O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-6-4-2-3-5-7(6)8/h3-8H,15-16H2,1-2H3;2-5,8H,1H3

InChI Key

LOAWCZVVIQTVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1O.CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N

Origin of Product

United States

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